4-(3-Cyanopropoxy)benzonitrile
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Overview
Description
4-(3-Cyanopropoxy)benzonitrile is an organic compound with the molecular formula C11H10N2O It is characterized by the presence of a benzonitrile group attached to a 3-cyanopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyanopropoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-bromopropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyanopropoxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 4-(3-Carboxypropoxy)benzoic acid.
Reduction: 4-(3-Aminopropoxy)benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Cyanopropoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Cyanopropoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Cyanopropoxy)phenol
- 4-(3-Cyanopropoxy)aniline
- 4-(3-Cyanopropoxy)benzaldehyde
Uniqueness
4-(3-Cyanopropoxy)benzonitrile is unique due to its specific combination of a benzonitrile group and a 3-cyanopropoxy substituent. This structure imparts distinct chemical properties, such as its reactivity and ability to participate in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in diverse research applications .
Properties
IUPAC Name |
4-(3-cyanopropoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6H,1-2,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJOZNSIFQGMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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